(2R)-1-N,2-N-dibenzylpropane-1,2-diamine
Description
(2R)-1-N,2-N-Dibenzylpropane-1,2-diamine is a chiral 1,2-diamine derivative characterized by two benzyl substituents on the nitrogen atoms of a propane-1,2-diamine backbone. Its molecular formula is C₁₇H₂₂N₂ (molecular weight: 254.38 g/mol) . The compound’s stereochemistry is defined by the (2R) configuration at the central carbon, which influences its optical activity and interactions in asymmetric synthesis.
The compound’s applications are inferred from analogs in the evidence. For instance, chiral diamines like N,N′-dimethyl-1,2-diphenylethylenediamine are widely used as ligands in asymmetric catalysis and as chiral auxiliaries . The dibenzyl groups in this compound likely enhance steric bulk and lipophilicity, impacting solubility and reactivity.
Properties
CAS No. |
75040-70-9 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine |
InChI |
InChI=1S/C17H22N2/c1-15(19-14-17-10-6-3-7-11-17)12-18-13-16-8-4-2-5-9-16/h2-11,15,18-19H,12-14H2,1H3/t15-/m1/s1 |
InChI Key |
NADLSYHUPNECSA-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Canonical SMILES |
CC(CNCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine typically involves the reaction of benzylamine with a suitable precursor under controlled conditions. One common method involves the use of borane or borane complexes to achieve selective reduction . The reaction conditions often require low temperatures and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can yield secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.
Scientific Research Applications
(2R)-1-N,2-N-dibenzylpropane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production
Mechanism of Action
The mechanism of action of (2R)-1-N,2-N-dibenzylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Table 1: Key Properties of Selected 1,2-Diamine Derivatives
Key Differences and Trends
Substituent Effects on Physicochemical Properties
- Benzyl vs. Alkyl Groups : The dibenzyl substituents in this compound confer higher molecular weight (254.38 g/mol) and lipophilicity compared to alkyl-substituted analogs like (S)-N¹,3-dimethylbutane-1,2-diamine (MW 116.21 g/mol). This impacts solubility; benzyl derivatives are typically less water-soluble but more soluble in organic solvents .
- Optical Activity : The (R) configuration at the stereocenter in this compound is critical for enantioselective applications. For example, (R)-N¹-benzyl-1-phenylethane-1,2-diamine (8f) shows [α]D = –29.8, indicating significant chirality, whereas tert-butyl-substituted analogs (e.g., 8e) exhibit even higher optical rotation ([α]D = –35.6) .
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